Crisaborole diamer is a chemical compound derived from crisaborole, which is a non-steroidal topical medication primarily used to treat mild to moderate atopic dermatitis. The compound is notable for its unique molecular structure that includes a boron atom, facilitating its penetration through the skin and its interaction with biological targets. Crisaborole was first approved by the U.S. Food and Drug Administration in December 2016 under the brand name Eucrisa, and it has been classified as a small molecule drug with anti-inflammatory properties.
Crisaborole diamer is classified as an oxaborole derivative, belonging to the broader category of organic compounds known as diarylethers. Its chemical formula is , and it has a molecular weight of approximately 251.05 g/mol . The compound is recognized for its role as an anti-inflammatory agent and phosphodiesterase 4 inhibitor, which contributes to its therapeutic effects in dermatological applications .
The synthesis of crisaborole diamer involves several chemical processes that enhance its stability and efficacy. According to patent literature, methods for producing crisaborole include the use of specific reagents and conditions that promote the formation of the desired oxaborole structure . The synthesis typically follows these steps:
These methods ensure high yields and purity of crisaborole diamer suitable for pharmaceutical applications.
Crisaborole diamer has a complex molecular structure characterized by multiple aromatic rings and a boron atom integrated into its framework. The structural formula can be represented as:
Crisaborole diamer participates in various chemical reactions that are critical for its functionality:
These reactions highlight the compound's biochemical interactions and metabolic pathways in biological systems.
The mechanism of action of crisaborole diamer centers on its role as a phosphodiesterase 4 inhibitor. By inhibiting this enzyme, crisaborole increases intracellular levels of cAMP, which plays a crucial role in regulating inflammatory responses. This process involves:
This mechanism underpins the therapeutic efficacy of crisaborole in managing atopic dermatitis.
Crisaborole diamer exhibits several notable physical and chemical properties:
These properties influence the drug's formulation and delivery mechanisms.
Crisaborole diamer is primarily utilized in dermatological formulations for treating atopic dermatitis due to its anti-inflammatory properties. Its applications include:
The unique properties of crisaborole diamer make it a valuable compound in pharmaceutical development aimed at improving skin health outcomes.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5